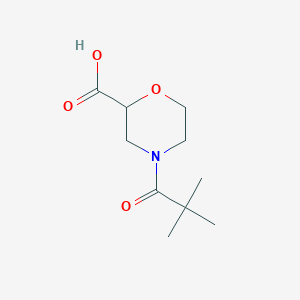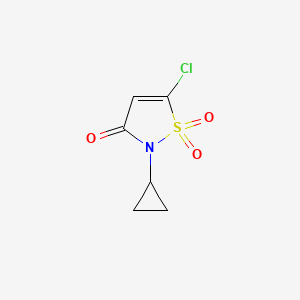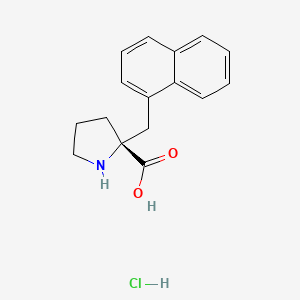![molecular formula C19H13N3O3 B2743855 N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide CAS No. 871307-75-4](/img/structure/B2743855.png)
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide” is a chemical compound with the formula C22H19N3O2S . It is an aromatic amide .
Synthesis Analysis
The synthesis of quinoxaline derivatives can be achieved through various methods. One common method involves the condensation of o-phenylenediamine with glyoxal . Other methods include oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a quinoxalin-2-yl group attached to a phenyl ring, which is further connected to a furan-2-carboxamide group . The molecule has a flattened structure .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 389.472 and a net charge of 0 . The exact physical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide and related compounds have been synthesized and studied for their chemical properties and reactivity. For instance, El’chaninov et al. (2017) outlined the synthesis of related furan and quinoline derivatives through specific chemical reactions, highlighting their potential for further functionalization and application in various chemical contexts (El’chaninov & Aleksandrov, 2017).
Bio-imaging Applications
A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group was developed by Ravichandiran et al. (2020) for the detection of Cd2+ and CN− ions, demonstrating its application in live cell and zebrafish larvae bio-imaging. This chemosensor's design leverages the structural features of furan-2-carboxamide derivatives for sensitive and selective ion detection, illustrating the compound's utility in environmental and biological sensing applications (Ravichandiran et al., 2020).
Pharmacological Evaluation
Quinoxalin-2-carboxamides have been evaluated for their pharmacological properties, including as serotonin type-3 (5-HT3) receptor antagonists. Mahesh et al. (2011) designed a series of quinoxalin-2-carboxamides as potential 5-HT3 receptor antagonists for therapeutic applications, demonstrating the diverse bioactive potential of compounds within this chemical class (Mahesh et al., 2011).
Enzyme Inhibition Studies
Furan-amidines and related structures have been evaluated as inhibitors for specific enzymes, such as NQO2, indicating their potential use in cancer chemotherapy and malaria treatment. Alnabulsi et al. (2018) investigated the inhibitory activity of novel furan amidine analogues on NQO2, highlighting the structural-activity relationships crucial for developing effective enzyme inhibitors (Alnabulsi et al., 2018).
Direcciones Futuras
The future directions for “N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide” and similar compounds could involve further exploration of their pharmacological properties and potential applications in drug discovery . More research is needed to fully understand their mechanisms of action and to optimize their synthesis methods.
Propiedades
IUPAC Name |
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-18(16-10-5-11-25-16)21-13-7-2-1-6-12(13)17-19(24)22-15-9-4-3-8-14(15)20-17/h1-11H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGLDFBYFDAIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
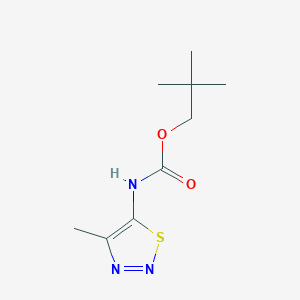
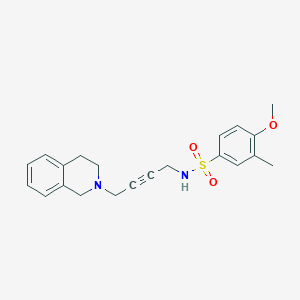
![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2743775.png)
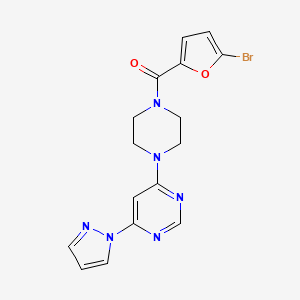

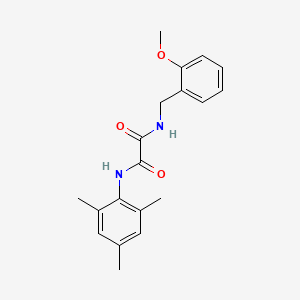
![methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2743784.png)
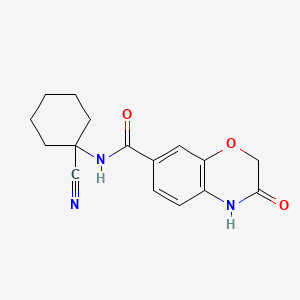
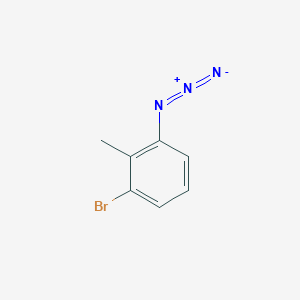

![(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2743790.png)
